5-Aminoisoquinoline98per cent
Description
5-Aminoisoquinoline (CAS RN: 1125-60-6) is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol. It is characterized by a fused benzene and pyridine ring system, with an amino group (-NH₂) substituted at the 5-position of the isoquinoline scaffold. This compound is available at a purity of ≥98% and is commonly utilized in pharmaceutical research, particularly as a PARP-1 inhibitor, due to its ability to modulate DNA repair mechanisms .
Key properties include:
Properties
CAS No. |
1126-60-6 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17322 |
Synonyms |
5-Aminoisoquinoline98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Contradictions in Evidence :
- Purity claims for 6-Aminoisoquinoline vary between sources (>97% in vs. >98% in ), necessitating batch-specific verification.
Q & A
Basic: What are the standard laboratory methods for synthesizing 5-Aminoisoquinoline (98% purity)?
Methodological Answer:
Synthesis typically involves catalytic hydrogenation of nitro precursors or cross-coupling reactions using palladium catalysts. Modifications to published protocols (e.g., adjusting reaction time, temperature, or solvent polarity) may improve yield and purity. Ensure detailed documentation of reaction conditions (e.g., molar ratios, catalyst loading) in supplementary materials for reproducibility .
Basic: How can researchers confirm the purity of 5-Aminoisoquinoline (98%) using analytical techniques?
Methodological Answer:
- HPLC : Compare retention times with certified standards; quantify impurities using area-under-curve analysis.
- NMR : Validate structural integrity via peak integration (e.g., absence of extraneous proton signals).
- Elemental Analysis : Confirm elemental composition within ±0.3% deviation .
Advanced: How should researchers address contradictory results in studies investigating 5-Aminoisoquinoline’s catalytic activity?
Methodological Answer:
- Control Experiments : Replicate studies under identical conditions (e.g., solvent, temperature, catalyst batch).
- Statistical Analysis : Apply ANOVA or t-tests to assess variability between datasets.
- Impurity Profiling : Use LC-MS to identify trace contaminants that may influence reactivity .
Advanced: What experimental strategies optimize reaction conditions when using 5-Aminoisoquinoline as a ligand?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., ligand:metal ratio, solvent polarity) to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy.
- Response Surface Methodology : Model interactions between variables to maximize yield .
Basic: What are the primary applications of 5-Aminoisoquinoline (98%) in organic chemistry research?
Methodological Answer:
- Heterocyclic Synthesis : As a building block for isoquinoline derivatives (e.g., via Friedländer condensation).
- Coordination Chemistry : Acting as a ligand in transition-metal complexes for catalysis .
Advanced: How can mechanistic studies elucidate the role of 5-Aminoisoquinoline in multi-step reactions?
Methodological Answer:
- Isotopic Labeling : Track reaction pathways using deuterated or ¹³C-labeled analogs.
- In-Situ Spectroscopy : Employ Raman or NMR to detect transient intermediates.
- Computational Modeling : Perform DFT calculations to map energy barriers and transition states .
Basic: What storage protocols ensure the stability of 5-Aminoisoquinoline (98%)?
Methodological Answer:
- Store under inert gas (argon/nitrogen) at –20°C in amber vials.
- Monitor degradation via periodic TGA (thermogravimetric analysis) to assess moisture sensitivity .
Advanced: How do residual solvents affect 5-Aminoisoquinoline’s reactivity in cross-coupling reactions?
Methodological Answer:
- Solvent Screening : Test reactivity in rigorously dried vs. trace-solvent-containing systems.
- GC-MS Analysis : Quantify residual solvent levels and correlate with reaction yields.
- Activation Energy Studies : Compare kinetic profiles under controlled vs. variable solvent conditions .
Basic: Which spectroscopic techniques are critical for characterizing 5-Aminoisoquinoline derivatives?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) for complex derivatives.
- X-Ray Crystallography : Resolve stereochemistry for novel compounds.
- Mass Spectrometry : Confirm molecular ions via high-resolution ESI-MS .
Advanced: What frameworks guide rigorous research question formulation for studying 5-Aminoisoquinoline’s bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
